molecular formula C23H17NOS B1602825 5-(4-(Diphenylamino)phenyl)thiophene-2-carbaldehyde CAS No. 291279-14-6

5-(4-(Diphenylamino)phenyl)thiophene-2-carbaldehyde

Cat. No.: B1602825
CAS No.: 291279-14-6
M. Wt: 355.5 g/mol
InChI Key: DLTDKNZISWUVBJ-UHFFFAOYSA-N
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Description

5-(4-(Diphenylamino)phenyl)thiophene-2-carbaldehyde is a useful research compound. Its molecular formula is C23H17NOS and its molecular weight is 355.5 g/mol. The purity is usually 95%.
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Chemical Reactions Analysis

5-(4-(Diphenylamino)phenyl)thiophene-2-carbaldehyde undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-(4-(Diphenylamino)phenyl)thiophene-2-carbaldehyde has several scientific research applications:

Comparison with Similar Compounds

5-(4-(Diphenylamino)phenyl)thiophene-2-carbaldehyde can be compared with other similar compounds, such as:

    Triphenylamine Derivatives: These compounds share a similar core structure and exhibit comparable properties.

    Thiophene Derivatives: Compounds with thiophene rings also show similar reactivity and applications.

    Aldehyde-Containing Compounds: These compounds can undergo similar condensation reactions and are used in various synthetic applications.

The uniqueness of this compound lies in its combination of a triphenylamine core with a thiophene-2-carbaldehyde moiety, which imparts distinct properties and reactivity .

Properties

IUPAC Name

5-[4-(N-phenylanilino)phenyl]thiophene-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17NOS/c25-17-22-15-16-23(26-22)18-11-13-21(14-12-18)24(19-7-3-1-4-8-19)20-9-5-2-6-10-20/h1-17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLTDKNZISWUVBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=C(S4)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50594040
Record name 5-[4-(Diphenylamino)phenyl]thiophene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50594040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

291279-14-6
Record name 5-[4-(Diphenylamino)phenyl]thiophene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50594040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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